Cas no 847407-07-2 (N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide)

N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide structure
847407-07-2 structure
商品名:N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide
CAS番号:847407-07-2
MF:C19H16F2N4S
メガワット:370.418949127197
CID:6170902
PubChem ID:18553991

N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide 化学的及び物理的性質

名前と識別子

    • N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide
    • N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
    • N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
    • AKOS024594677
    • 847407-07-2
    • F0668-0384
    • N-(3-fluorophenyl)-4-(4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide
    • インチ: 1S/C19H16F2N4S/c20-13-6-4-12(5-7-13)18-17-16(22-11-23-17)8-9-25(18)19(26)24-15-3-1-2-14(21)10-15/h1-7,10-11,18H,8-9H2,(H,22,23)(H,24,26)
    • InChIKey: FAXHLROXTCWPTN-UHFFFAOYSA-N
    • ほほえんだ: S=C(NC1C=CC=C(C=1)F)N1CCC2=C(C1C1C=CC(=CC=1)F)N=CN2

計算された属性

  • せいみつぶんしりょう: 370.10637403g/mol
  • どういたいしつりょう: 370.10637403g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 500
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0668-0384-2mg
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
2mg
$59.0 2023-05-17
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N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0668-0384-25mg
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0668-0384-75mg
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
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75mg
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F0668-0384-50mg
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
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50mg
$160.0 2023-05-17
Life Chemicals
F0668-0384-1mg
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0668-0384-20μmol
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0668-0384-20mg
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0668-0384-30mg
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0668-0384-5μmol
N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbothioamide
847407-07-2 90%+
5μl
$63.0 2023-05-17

N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamide 関連文献

N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine-5-carbothioamideに関する追加情報

Introduction to N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine-5-carbothioamide] (CAS No. 847407-07-2)

N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine-5-carbothioamide] is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 847407-07-2, represents a unique structural motif that combines the functionalities of fluorinated aromatic rings with an imidazo[4,5-cpyridine] core. The presence of multiple fluorine atoms in its structure not only enhances its electronic properties but also influences its binding interactions with biological targets.

The imidazo[4,5-cpyridine] scaffold is a well-known pharmacophore in drug discovery, exhibiting a broad spectrum of biological activities. This particular derivative has been extensively studied for its potential applications in the development of novel therapeutic agents. The incorporation of a thiocarbonyl group at the 5-position of the imidazo[4,5-cpyridine] ring introduces additional reactivity, making it a valuable intermediate in synthetic chemistry and a candidate for further functionalization.

In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced metabolic stability and improved bioavailability. The dual fluorination in N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine-5-carbothioamide] makes it an attractive candidate for further exploration in this domain. Studies have demonstrated that fluorinated aromatic rings can significantly modulate the pharmacokinetic properties of molecules, leading to more effective drug candidates.

The compound's structure also suggests potential applications in the field of antiviral and anticancer research. The imidazo[4,5-cpyridine] core has been shown to interact with various biological targets, including enzymes and receptors involved in viral replication and cancer cell proliferation. The thiocarbonyl group at the 5-position provides a handle for further derivatization, allowing researchers to fine-tune the molecule's properties for specific therapeutic applications.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. By leveraging these tools, researchers can rapidly screen large libraries of compounds for potential hits against biological targets. N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine-5-carbothioamide] has been identified as a promising candidate through such virtual screening approaches. Its unique structural features make it a valuable asset in the quest for novel therapeutic agents.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. The introduction of fluorinated aromatic rings necessitates the use of specialized reagents and catalysts to ensure high yields and purity. Researchers have developed innovative synthetic routes that optimize these conditions while minimizing side reactions. These advancements have not only improved the accessibility of this compound but also paved the way for its use in more complex synthetic transformations.

In addition to its pharmaceutical applications, N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine-5-carbothioamide] has potential uses in materials science and chemical biology. Its ability to interact with biological targets makes it a valuable tool for studying protein-ligand interactions at the molecular level. Furthermore,the presence of fluorine atoms allows for detailed structural elucidation using spectroscopic techniques such as NMR and mass spectrometry.

The future prospects of this compound are vast and multifaceted. Ongoing research aims to explore its full potential by investigating new synthetic pathways and expanding its applications in drug discovery and beyond. As our understanding of molecular interactions continues to grow,so does the importance of compounds like N-(3-fluorophenyl)-4-(4-fluorophenyl)-3H,4H,5H,

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